molecular formula C20H29N5O2 B10880045 (4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10880045
M. Wt: 371.5 g/mol
InChI Key: NGOVJISHVOZPCD-RCCKNPSSSA-N
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Description

(4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Condensation Reaction: Combining 4-methoxyphenylhydrazine with a suitable aldehyde or ketone to form the pyrazolone core.

    Substitution Reaction: Introducing the 4-methylpiperazin-1-yl group through nucleophilic substitution.

    Final Assembly: Coupling the intermediate products to form the final compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Unique due to its specific substituents and structural configuration.

    Other Pyrazolones: Compounds with similar core structures but different substituents, such as antipyrine and aminopyrine.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other pyrazolones.

Properties

Molecular Formula

C20H29N5O2

Molecular Weight

371.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H29N5O2/c1-5-6-18-19(15(2)21-24-13-11-23(3)12-14-24)20(26)25(22-18)16-7-9-17(27-4)10-8-16/h7-10,22H,5-6,11-14H2,1-4H3/b21-15+

InChI Key

NGOVJISHVOZPCD-RCCKNPSSSA-N

Isomeric SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)/C(=N/N3CCN(CC3)C)/C

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NN3CCN(CC3)C)C

Origin of Product

United States

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